
5-Bromo-2-((2-methylcyclobutyl)methoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-((2-methylcyclobutyl)methoxy)pyridine: is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is characterized by the presence of a bromine atom at the 5th position and a 2-methylcyclobutylmethoxy group at the 2nd position of the pyridine ring. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-2-((2-methylcyclobutyl)methoxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-hydroxypyridine and 2-methylcyclobutylmethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).
Reaction Mechanism: The hydroxyl group of 2-bromo-5-hydroxypyridine is first converted into a leaving group, followed by nucleophilic substitution with 2-methylcyclobutylmethanol to form the desired product.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions:
5-Bromo-2-((2-methylcyclobutyl)methoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed:
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of pyridine N-oxides.
Reduction Reactions: Formation of piperidine derivatives.
Scientific Research Applications
Chemistry:
5-Bromo-2-((2-methylcyclobutyl)methoxy)pyridine serves as a valuable building block in organic synthesis. It is used in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology:
In biological research, this compound is utilized as a ligand in the study of receptor-ligand interactions. It is also employed in the development of bioactive molecules and as a probe in biochemical assays.
Medicine:
The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. It may be explored for its activity against specific biological targets, such as enzymes or receptors.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique reactivity makes it suitable for various chemical transformations.
Mechanism of Action
The mechanism of action of 5-Bromo-2-((2-methylcyclobutyl)methoxy)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine atom and the 2-methylcyclobutylmethoxy group can influence the binding affinity and selectivity of the compound towards its target.
Molecular Targets and Pathways:
Enzymes: The compound may act as an inhibitor or activator of specific enzymes, modulating their activity.
Receptors: It may bind to receptors, altering their signaling pathways and physiological responses.
Ion Channels: The compound can interact with ion channels, affecting ion transport and cellular excitability.
Comparison with Similar Compounds
5-Bromo-2-methoxypyridine: This compound shares the bromine substitution at the 5th position but lacks the 2-methylcyclobutylmethoxy group.
2-Methoxy-5-bromopyridine: Similar to 5-Bromo-2-methoxypyridine, this compound also lacks the 2-methylcyclobutylmethoxy group.
5-Bromo-2-(dimethoxymethyl)pyridine: This compound has a dimethoxymethyl group instead of the 2-methylcyclobutylmethoxy group.
Uniqueness:
The presence of the 2-methylcyclobutylmethoxy group in 5-Bromo-2-((2-methylcyclobutyl)methoxy)pyridine imparts unique chemical and physical properties, such as increased steric hindrance and altered electronic distribution. These properties can influence the compound’s reactivity, binding affinity, and selectivity in various applications.
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
5-bromo-2-[(2-methylcyclobutyl)methoxy]pyridine |
InChI |
InChI=1S/C11H14BrNO/c1-8-2-3-9(8)7-14-11-5-4-10(12)6-13-11/h4-6,8-9H,2-3,7H2,1H3 |
InChI Key |
SEEKXTNLLMMQMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC1COC2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


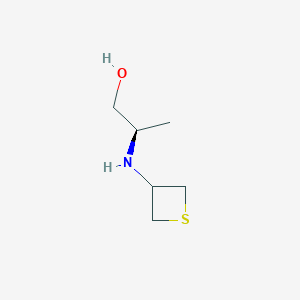
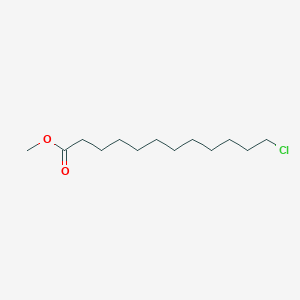
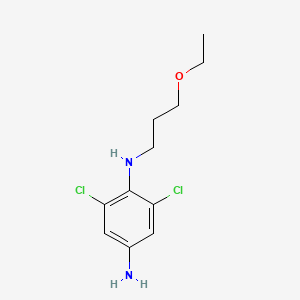

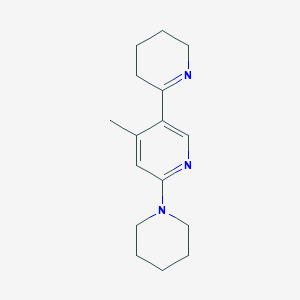


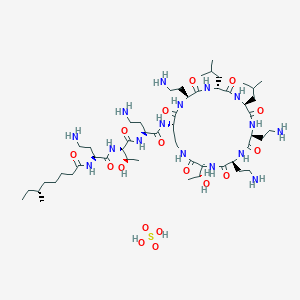
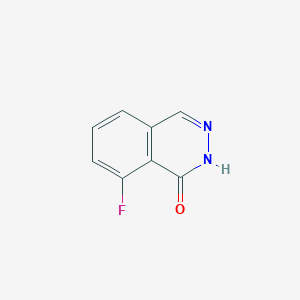
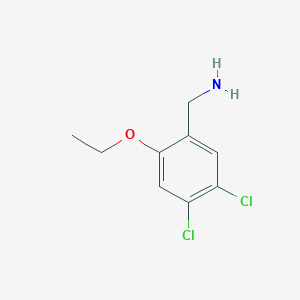
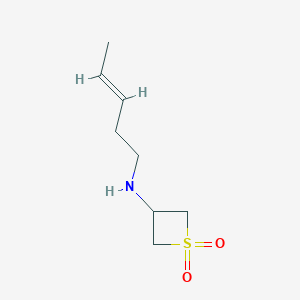
![(3-Methylbutan-2-yl)[(pyridin-2-yl)methyl]amine](/img/structure/B13003342.png)
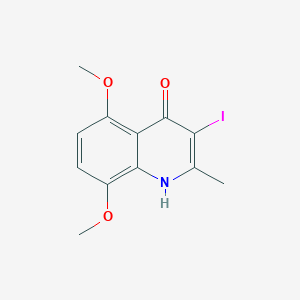
![Ethyl benzo[d]isothiazole-7-carboxylate](/img/structure/B13003355.png)
